Sulperazone
CAS No.: 92739-15-6
Cat. No.: VC0523097
Molecular Formula: C33H38N10O13S3
Molecular Weight: 878.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 92739-15-6 |
---|---|
Molecular Formula | C33H38N10O13S3 |
Molecular Weight | 878.9 g/mol |
IUPAC Name | (2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(6R,7R)-7-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Standard InChI | InChI=1S/C25H27N9O8S2.C8H11NO5S/c1-3-32-8-9-33(21(39)20(32)38)24(42)27-15(12-4-6-14(35)7-5-12)18(36)26-16-19(37)34-17(23(40)41)13(10-43-22(16)34)11-44-25-28-29-30-31(25)2;1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14/h4-7,15-16,22,35H,3,8-11H2,1-2H3,(H,26,36)(H,27,42)(H,40,41);5-6H,3H2,1-2H3,(H,11,12)/t15?,16-,22-;5-,6+/m11/s1 |
Standard InChI Key | WIKQLQXZUYAZQC-KYNIKAHCSA-N |
Isomeric SMILES | CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O.CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)C |
SMILES | CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O.CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C |
Canonical SMILES | CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O.CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C |
Appearance | Solid powder |
Introduction
Pharmacological Profile of Sulperazone
Chemical Composition and Mechanism of Action
Sulperazone combines cefoperazone sodium and sulbactam sodium in 1:1 or 1:2 ratios. Cefoperazone inhibits bacterial cell wall synthesis by binding penicillin-binding proteins (PBPs), while sulbactam irreversibly inhibits β-lactamases, extending coverage to resistant strains . Synergy occurs against Haemophilus influenzae, Bacteroides fragilis, and Acinetobacter spp., with 4-fold MIC reductions compared to monotherapy .
Spectrum of Activity
Table 1: In vitro susceptibility of common pathogens to Sulperazone
Pathogen | Susceptibility Rate (%) |
---|---|
Klebsiella pneumoniae | 95.9 |
Pseudomonas aeruginosa | 96.0 |
Escherichia coli | 90.9 |
Staphylococcus aureus | 84.7 |
Bacteroides fragilis | 91.7 |
Pharmacokinetics and Distribution
After 2 g IV infusion, peak concentrations reach 130.2 µg/mL (sulbactam) and 236.8 µg/mL (cefoperazone) with volumes of distribution of 18.0–27.6 L and 10.2–11.3 L, respectively . Cerebrospinal fluid penetration achieves 15–25% of serum levels, supporting meningitis treatment . Elimination half-lives extend in renal/hepatic dysfunction:
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Renal impairment (CrCl <30 mL/min): Sulbactam clearance decreases 50%, requiring dose reduction .
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Hepatic cirrhosis: Cefoperazone half-life prolongs to 4.5 hours vs. 1.7 hours in healthy subjects .
Clinical Indications and Efficacy
Approved Uses
Sulperazone is indicated for :
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Lower respiratory tract infections (93.5% efficacy vs. 93.3% for imipenem)
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Intra-abdominal infections (92.0% bacteriological clearance)
Comparative Clinical Trials
A multicenter study of 815 severe pneumonia patients demonstrated comparable outcomes:
Parameter | Sulperazone (n=343) | Piperacillin-Tazobactam (n=472) |
---|---|---|
Clinical Cure Rate | 84.2% | 80.3% |
30-Day Mortality | 16.0% | 17.8% |
Adverse Event Incidence | 3.2% | 10.0% |
Data source: Lai et al. (2023)
In intra-abdominal infections, Sulperazone achieved 92.0% bacteriological clearance vs. 91.7% for imipenem, with lower adverse reactions (3.2% vs. 10.0%) .
Dosage Optimization Strategies
Standard Regimens
Infection Severity | Dose (g) | Frequency |
---|---|---|
Mild-Moderate | 2.0–4.0 (1:1 ratio) | q12h |
Severe/Refractory | 8.0 (1:2 ratio) | q12h |
Special Populations
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Renal impairment (CrCl 15–30 mL/min): Maximum 1 g sulbactam q12h
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Hepatic dysfunction: Avoid 1:2 ratio formulations; monitor PT/INR
Emerging Resistance Patterns
Surveillance data (2020–2023) show concerning trends:
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